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molecular formula C8H6BrClO2 B1422597 Methyl 3-Bromo-5-chlorobenzoate CAS No. 933585-58-1

Methyl 3-Bromo-5-chlorobenzoate

Cat. No. B1422597
M. Wt: 249.49 g/mol
InChI Key: GJKMQSHEAYKNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09199947B2

Procedure details

To a stirring mixture of 5-methylthiazole (4.37 g, 44.1 mmol) in dry THF (30 L) under was added n-BuLi (44.1 mmol, 17.64 ml solution in hexanes) drop wise over 10 minutes at −78° C. under nitrogen atmosphere. The mixture was stirred between −78° C. and −60° C. for 30 minutes and then cooled to −78° C. A solution of 3-Bromo-5-chloro-benzoic acid methyl ester (11.0 g, 44.1 mmol) in THF (20 mL) was added drop wise over 10 minutes. The resulting mixture was stirred at −78° C. for 30 minutes and warmed to room temperature with stirring overnight. The mixture was cooled to 0° C. and treated with water (50 mL). The resulting mixture was adjusted to pH around 6 with HCl (1N) and extracted with EtOAc (100 mL×3). The combined organic layers were dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography eluting with petroleum ether/EtOAc mixtures to afford (3-Bromo-5-chloro-phenyl)-(5-methyl-thiazol-2-yl)-methanone (14 g, yield=100%) as a solid.
Quantity
4.37 g
Type
reactant
Reaction Step One
Name
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
17.64 mL
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][CH:5]=[N:4][CH:3]=1.[Li]CCCC.C[O:13][C:14](=O)[C:15]1[CH:20]=[C:19]([Cl:21])[CH:18]=[C:17]([Br:22])[CH:16]=1.Cl>C1COCC1.O>[Br:22][C:17]1[CH:16]=[C:15]([C:14]([C:5]2[S:6][C:2]([CH3:1])=[CH:3][N:4]=2)=[O:13])[CH:20]=[C:19]([Cl:21])[CH:18]=1

Inputs

Step One
Name
Quantity
4.37 g
Type
reactant
Smiles
CC1=CN=CS1
Name
Quantity
30 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
17.64 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
11 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)Cl)Br)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred between −78° C. and −60° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at −78° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
with stirring overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with petroleum ether/EtOAc

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)Cl)C(=O)C=1SC(=CN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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